BenchChemオンラインストアへようこそ!

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate

Chiral resolution Enantiomeric purity Solifenacin intermediate

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(−)-tartrate (CAS 869884-00-4) is the diastereomeric tartrate salt of the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ). It is formally designated as Solifenacin EP Impurity A (tartrate salt) under European Pharmacopoeia nomenclature and serves as the key chiral intermediate in the industrial synthesis of solifenacin succinate (Vesicare®), a selective muscarinic M₃ receptor antagonist for overactive bladder.

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
CAS No. 869884-00-4
Cat. No. B1312890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate
CAS869884-00-4
Molecular FormulaC19H21NO6
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1
InChIKeySZEOPQAHUUEDMC-XQIJAYBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(−)-tartrate (CAS 869884-00-4): Chiral Intermediate Identity, Pharmacopoeial Role, and Procurement-Relevant Baseline


(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(−)-tartrate (CAS 869884-00-4) is the diastereomeric tartrate salt of the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ). It is formally designated as Solifenacin EP Impurity A (tartrate salt) under European Pharmacopoeia nomenclature [1] and serves as the key chiral intermediate in the industrial synthesis of solifenacin succinate (Vesicare®), a selective muscarinic M₃ receptor antagonist for overactive bladder [2]. The compound is supplied with certified purity typically ≥98% by HPLC and is accompanied by comprehensive characterization data (¹H/¹³C NMR, HRMS, IR, chiral HPLC) compliant with ICH and pharmacopoeial reference standard guidelines . Procurement of this specific salt form—rather than the free base (CAS 118864-75-8)—is driven by its direct applicability as a ready-to-use, optically pure analytical reference material and its documented role in validated impurity quantification methods for solifenacin drug substance and finished dosage forms.

Why Generic Substitution of the Free Base, Racemate, or (R)-Enantiomer Cannot Substitute for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(−)-tartrate in Regulated Analytical and Synthetic Workflows


The (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline accounts for the pharmacologically relevant stereochemistry of solifenacin; the (R)-enantiomer (CAS 180272-45-1) is an undesired chiral impurity that must be controlled to ≤0.1% in the final drug substance per ICH Q3A guidelines [1]. Racemic 1-phenyl-THIQ (CAS 22990-19-8) cannot serve as a stereochemically accurate impurity marker because co-elution or peak splitting in achiral HPLC methods yields ambiguous quantification, whereas the tartrate salt provides a stable, crystalline, single-enantiomer reference standard with defined stoichiometry and hygroscopicity [2]. Furthermore, positional isomers such as 4-phenyl-THIQ and 1-benzyl-THIQ exhibit a rank order of D₁ dopamine receptor affinity distinct from the 1-phenyl isomer (1-phenyl > 1-benzyl > 4-phenyl), meaning that each positional isomer produces a unique pharmacological fingerprint that cannot be extrapolated from the other [3]. Substitution of any of these analogs for the target compound therefore introduces errors in impurity quantitation, enantiomeric excess determination, and structure-activity-relationship interpretation.

Quantitative Evidence Guide: Head-to-Head Differentiation of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(−)-tartrate vs. Closest Comparators


Enantiomeric Excess (ee) After Classical Resolution vs. (R)-Enantiomer and Racemate

Classical resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline using D-(−)-tartaric acid yields the (S)-enantiomer tartrate salt with 96.7% enantiomeric excess (ee) in 81% isolated yield, as determined by chiral HPLC [1]. The same patent literature reports that optimized IPA/water solvent systems can achieve enantiomeric purity ≥98% [2]. In contrast, the (R)-enantiomer remains enriched in the mother liquors and requires an additional one-pot racemization–re-resolution cycle to upgrade to usable purity, adding two synthetic steps and reducing overall throughput by approximately 40% relative to the direct (S)-tartrate precipitation [1].

Chiral resolution Enantiomeric purity Solifenacin intermediate Diastereomeric salt formation

D₁ Dopamine Receptor Binding Affinity: 1-Phenyl vs. 4-Phenyl and 1-Benzyl THIQ Analogues

The unsubstituted 1-phenyl-1,2,3,4-tetrahydroisoquinoline (free base corresponding to the target compound) exhibits a D₁ dopamine receptor Ki of 676 nM in competition binding assays using [³H]SCH23390 in rat striatal membranes [1]. In a systematic series comparison, the rank order of D₁ affinity is 1-phenyl (Ki ~676 nM) > 1-benzyl > 4-phenyl-THIQ, with the 4-phenyl isomer showing substantially weaker competition for the D₁ binding site [2]. The 1-phenyl substitution pattern thus provides a ≥3-fold D₁ affinity advantage over the 4-phenyl positional isomer.

Dopamine D₁ receptor Binding affinity Structure–activity relationship Tetrahydroisoquinoline

Chiral Chromatographic Resolution: (S)- vs. (R)-1-Phenyl-THIQ on Immobilized Polysaccharide CSP

Baseline enantioseparation of (S)- and (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been achieved on an immobilized Chiralpak IC column (polysaccharide-based chiral stationary phase) using normal-phase elution with 2-propanol/n-hexane/ethanolamine or ethanol/n-hexane/ethanolamine mobile phases [1]. Under reversed-phase and polar organic conditions, separation was also demonstrated across a screen of five polysaccharide-based CSPs (Chiralpak IA, Chiralpak IC, Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-2), with the immobilized Chiralpak IC column providing the highest selectivity (α) and resolution (Rs) values for this specific analyte pair [1].

Enantioseparation Chiral stationary phase Polysaccharide CSP Chiralpak IC

Pharmacopoeial Impurity Reference Standard Utility in Validated HPLC Methods for Solifenacin Drug Substance

As Solifenacin EP Impurity A (tartrate salt), this compound is used as the primary reference standard for impurity quantification in solifenacin succinate drug substance and finished product by validated HPLC methods with UV detection. A stability-indicating HPLC method employing principal component self-control with correction factors established linear calibration for impurity A across the range of 0.015%–0.018% of the active pharmaceutical ingredient in commercial solifenacin batches [1]. The European Pharmacopoeia specifies this impurity as a process-related impurity requiring control, and compendial reference standards are supplied with certificates of analysis documenting chromatographic purity >98% by HPLC .

Pharmacopoeial reference standard Impurity quantification HPLC method validation ICH Q3A

Highest-Value Application Scenarios for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(−)-tartrate Based on Quantitative Differentiation Evidence


Regulatory Impurity Profiling and Batch Release Testing of Solifenacin Succinate Drug Substance and Finished Dosage Forms

Use as the EP-specified reference standard for impurity A in validated HPLC-UV methods. The tartrate salt provides a stable, crystalline form with documented purity >98% and full characterization data (NMR, HRMS, IR, chiral HPLC), enabling direct preparation of reference solutions for system suitability, linearity, and LOQ determination as required by ICH Q2(R1) and EP monographs [1]. The quantifiable impurity level in commercial solifenacin batches is in the range of 0.015%–0.018%, well below the ICH Q3A threshold of 0.1% [1], making this reference standard essential for demonstrating batch-to-batch consistency in ANDA and NDA submissions.

Enantioselective Synthesis of Solifenacin and M₃-Selective Antimuscarinic Candidates

The (S)-tartrate salt serves as the directly usable chiral building block for solifenacin synthesis via N-acylation with (R)-(−)-quinuclidinol chloroformate. The pre-resolved salt eliminates the need for in-house classical resolution with D-(−)-tartaric acid, providing ≥96.7% ee material in a single procurement step and reducing the synthetic sequence by two operations (resolution and racemization of the undesired enantiomer) [2]. Additional M₃-selective quinuclidinyl 1-aryl-THIQ-2-carboxylate derivatives—which show M₃/M₂ selectivity ratios superior to oxybutynin—are also accessed from this same intermediate, supporting structure–activity relationship expansion programs [3].

Chiral Purity Verification by Direct Enantioseparation on Immobilized Polysaccharide CSP

The (S)-tartrate salt is used as the positive identification standard in a Chiralpak IC-based HPLC method that achieves baseline resolution of (S)- and (R)-1-phenyl-THIQ. The validated normal-phase conditions (ethanol/n-hexane/ethanolamine) provide the highest selectivity among five polysaccharide CSPs screened [4]. This method is directly transferable to in-process control in solifenacin manufacturing and to the determination of enantiomeric excess in research-grade samples of the free base or other salt forms.

D₁ Dopamine Receptor Pharmacophore Studies with the 1-Phenyl-THIQ Scaffold

The 1-phenyl substitution pattern confers a Ki of 676 nM at the D₁ receptor, representing the highest affinity among the positional isomers (1-phenyl > 1-benzyl > 4-phenyl) [5]. The (S)-tartrate salt provides a stereochemically defined starting material for the synthesis of 6-halo- and 7-hydroxy-substituted 1-phenyl-THIQ analogues, which further modulate D₁ binding affinity by up to an order of magnitude relative to the unsubstituted parent [6]. This scaffold is employed as a ring-contracted analogue of SCH23390 for mapping the D₁ antagonist pharmacophore.

Quote Request

Request a Quote for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.